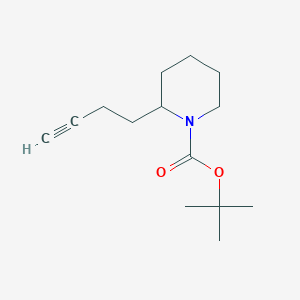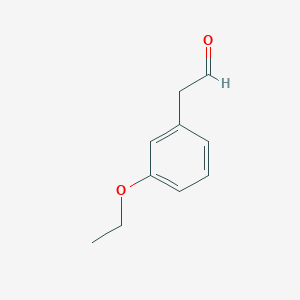
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with a hydroxyl group and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to achieve efficient production.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
(1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.
(1r,3r)-3-(1H-triazol-1-yl)cyclobutan-1-ol: Contains a triazole ring, offering different chemical properties.
Uniqueness: (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
3-pyrazol-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |
InChI 键 |
LDMHOTLSUTVSPN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1O)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)






![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)



